molecular formula C22H18ClN3O B11630104 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine

Cat. No.: B11630104
M. Wt: 375.8 g/mol
InChI Key: BTPOIQVKGCLSOM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amine linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-bromophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine: Similar structure with a bromine atom instead of a chlorine atom.

    2-(4-chlorophenyl)-N-(4-ethoxyphenyl)pyrimidin-4-amine: Similar structure with a pyrimidine core instead of a quinazoline core.

Uniqueness

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern and the presence of both 4-chlorophenyl and 4-ethoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C22H18ClN3O/c1-2-27-18-13-11-17(12-14-18)24-22-19-5-3-4-6-20(19)25-21(26-22)15-7-9-16(23)10-8-15/h3-14H,2H2,1H3,(H,24,25,26)

InChI Key

BTPOIQVKGCLSOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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